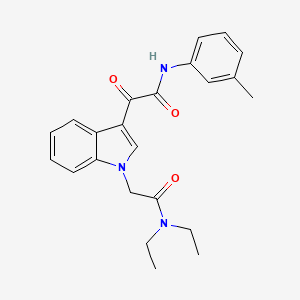

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide

Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Propriétés

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-4-25(5-2)21(27)15-26-14-19(18-11-6-7-12-20(18)26)22(28)23(29)24-17-10-8-9-16(3)13-17/h6-14H,4-5,15H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFSQNZENYBTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Diethylamino Group: The diethylamino group can be introduced via alkylation reactions using diethylamine and appropriate alkyl halides.

Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Applications De Recherche Scientifique

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mécanisme D'action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-hydroxyphenyl)-6-nitrobenzothiazole

- 2-(2-hydroxyphenyl)-6-cyanobenzothiazole

- 3-[6-(Thiophen-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole hydrobromide

Uniqueness

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide is unique due to its specific structural features, such as the presence of both diethylamino and indole groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features an indole core, which is prevalent in many biologically active compounds, suggesting a variety of possible biological activities.

Chemical Structure and Properties

The IUPAC name of the compound indicates its complex structure, which includes an indole moiety and various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 372.46 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves binding to these targets, modulating their activity, and subsequently influencing various biochemical pathways. This modulation can lead to therapeutic effects, particularly in areas such as anti-inflammatory and anticancer activities.

In Vitro Studies

Research has indicated that compounds similar to 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide exhibit significant biological activities:

-

Anticancer Activity :

- Studies have shown that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, such as the activation of caspases and modulation of Bcl-2 family proteins.

- A relevant study demonstrated that a related compound inhibited the growth of breast cancer cells with an IC50 value of 5 μM .

-

Anti-inflammatory Properties :

- Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

- In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, a related compound reduced nitric oxide production significantly .

- Enzyme Inhibition :

Case Studies

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of this indole-based acetamide derivative typically involves multi-step organic reactions. Key steps include:

- N-Alkylation : Introduction of the diethylaminoethyl group to the indole nitrogen using 2-chloro-N,N-diethylacetamide under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Acylation : Coupling the modified indole core with m-toluidine via an oxoacetamide linker, often employing coupling agents like EDCI/HOBt in anhydrous dichloromethane .

- Optimization : Reaction temperature (40–60°C) and solvent polarity significantly impact yields. For example, using DMF enhances solubility of intermediates, while slow addition of alkylating agents minimizes side reactions .

Basic: How can researchers confirm structural integrity post-synthesis?

Answer:

Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify key signals, such as the diethylamino group (δ 1.0–1.2 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) and the m-tolyl aromatic protons (δ 7.1–7.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 458.562 (C₂₇H₃₀N₄O₃) .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced: How to design experiments for elucidating its mechanism of action in cancer models?

Answer:

Mechanistic studies should integrate in vitro and in silico approaches:

- In Vitro Binding Assays : Fluorescence polarization assays using purified kinase domains (e.g., EGFR or BRAF) quantify target engagement .

- Transcriptomic Profiling : RNA-seq of treated cancer cells identifies differentially expressed genes, highlighting pathways like apoptosis or cell cycle arrest .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses within target proteins, guiding mutagenesis studies to validate critical residues .

Advanced: What methodologies address poor pharmacokinetics (e.g., low bioavailability) in this compound?

Answer:

Strategies to enhance bioavailability include:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester or phosphate) to the acetamide moiety, improving solubility and absorption .

- Nanoparticle Formulation : Encapsulation in PEGylated liposomes enhances plasma half-life and tumor targeting .

- Metabolic Stability Assays : Liver microsome studies identify metabolic hotspots (e.g., CYP450-mediated oxidation), guiding structural modifications like fluorination .

Advanced: How to resolve contradictions in reported biological activities (e.g., variable IC₅₀ values) across studies?

Answer:

Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

- Orthogonal Assays : Compare results from MTT, ATP-based viability, and caspase-3/7 activation assays to rule out false positives .

- Batch Reproducibility : Rigorous quality control (e.g., HPLC, elemental analysis) ensures consistent compound purity .

- Structural Analog Analysis : Test derivatives (e.g., substituting m-tolyl with p-tolyl) to isolate pharmacophoric contributions .

Advanced: What experimental frameworks are recommended for SAR studies?

Answer:

Structure-Activity Relationship (SAR) studies should:

- Systematic Modifications : Synthesize analogs with variations in the diethylamino group (e.g., dimethylamino or pyrrolidino) and m-tolyl substituents .

- 3D-QSAR Modeling : CoMFA or CoMSIA analyses correlate structural features (e.g., electron-withdrawing groups) with activity trends .

- In Vivo Efficacy : Prioritize analogs with <10 µM IC₅₀ in xenograft models (e.g., HCT-116 colon cancer) for further development .

Basic: What are the key stability considerations for long-term storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solubility : Lyophilize as a hydrochloride salt for enhanced aqueous stability .

- Degradation Monitoring : Periodic NMR checks detect hydrolysis of the acetamide bond, a common degradation pathway .

Advanced: How to assess potential off-target effects in preclinical models?

Answer:

- Kinome-Wide Profiling : Use kinase inhibitor beads (KIBs) to measure binding to ~400 kinases, identifying off-target hits .

- CRISPR-Cas9 Screens : Genome-wide knockout libraries reveal synthetic lethal interactions, highlighting toxicity risks .

- Cardiotoxicity Assays : Patch-clamp electrophysiology evaluates hERG channel inhibition, a predictor of arrhythmia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.